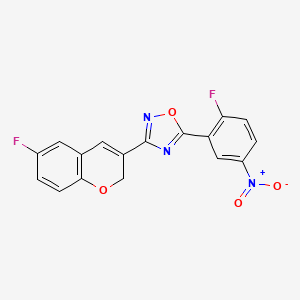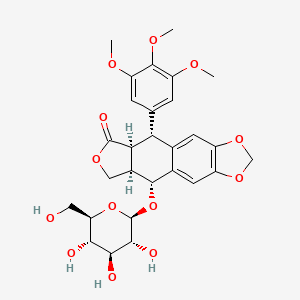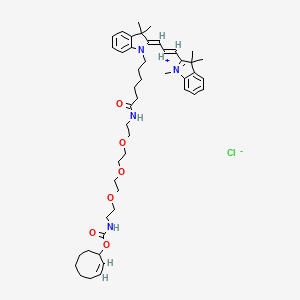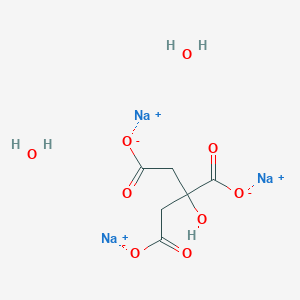
Sodium citrate (dihydrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium citrate (dihydrate) is the sodium salt of citric acid, appearing as a white, crystalline powder or granular crystals. It is slightly deliquescent in moist air and freely soluble in water, but practically insoluble in alcohol . This compound is widely used in the food industry as a buffering, sequestering, or emulsifying agent . It also has significant applications in the medical field as an alkalinizing agent to neutralize excess acid in the blood and urine .
准备方法
Synthetic Routes and Reaction Conditions: Sodium citrate (dihydrate) can be synthesized by dissolving citric acid in water and gradually adding sodium carbonate or sodium bicarbonate. The reaction produces carbon dioxide gas, and the process continues until the reaction ceases .
Industrial Production Methods: In industrial settings, sodium citrate (dihydrate) is typically produced through the neutralization of citric acid with sodium hydroxide or sodium carbonate. The resulting solution is then crystallized to obtain the dihydrate form .
化学反应分析
Types of Reactions: Sodium citrate (dihydrate) primarily undergoes neutralization reactions. It acts as a weak base and reacts with acids to form salts and water .
Common Reagents and Conditions:
Neutralization: Reacts with hydrochloric acid to form sodium chloride, carbon dioxide, and water.
Chelation: Binds with metal ions to form stable complexes, commonly used in the synthesis of metal nanoparticles.
Major Products:
Neutralization: Sodium chloride, carbon dioxide, and water.
Chelation: Metal-citrate complexes, such as iron-citrate used in nanoparticle synthesis.
科学研究应用
Sodium citrate (dihydrate) has a broad range of applications across various scientific fields:
作用机制
Sodium citrate (dihydrate) exerts its effects primarily through its ability to neutralize acids. When ingested, it reacts with hydrochloric acid in the stomach to form sodium chloride, carbon dioxide, and water, thereby raising the pH of the stomach contents . It is further metabolized to bicarbonate, which acts as a systemic alkalizing agent, raising the pH of the blood and urine . Additionally, sodium citrate chelates calcium ions, preventing them from participating in the coagulation cascade, thus acting as an anticoagulant .
相似化合物的比较
- Monosodium citrate
- Disodium citrate
- Trisodium citrate
Comparison: Sodium citrate (dihydrate) is unique due to its specific hydration state, which affects its solubility and stability. Compared to monosodium and disodium citrate, trisodium citrate (dihydrate) has a higher sodium content and is more effective as a buffering agent . Its ability to chelate metal ions also makes it particularly useful in various industrial and medical applications .
属性
分子式 |
C6H9Na3O9 |
|---|---|
分子量 |
294.10 g/mol |
IUPAC 名称 |
trisodium;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |
InChI |
InChI=1S/C6H8O7.3Na.2H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;2*1H2/q;3*+1;;/p-3 |
InChI 键 |
NLJMYIDDQXHKNR-UHFFFAOYSA-K |
规范 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


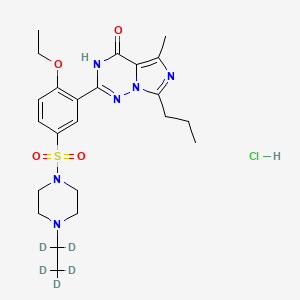
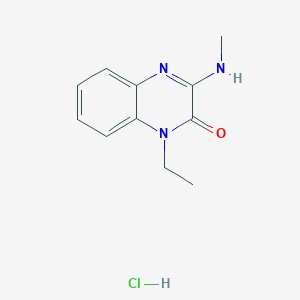
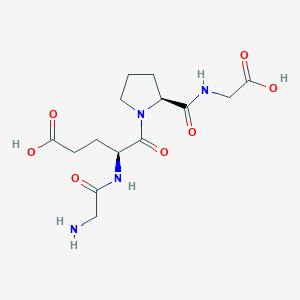
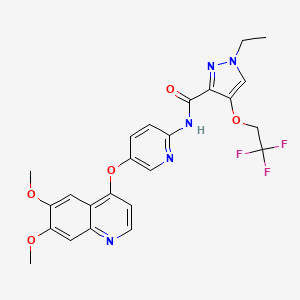


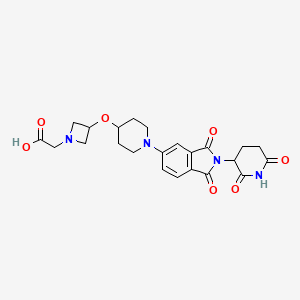

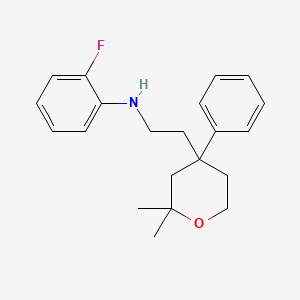
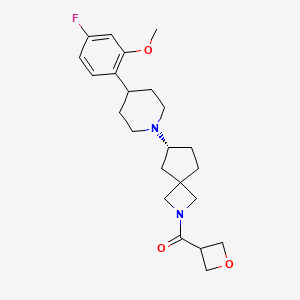
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
